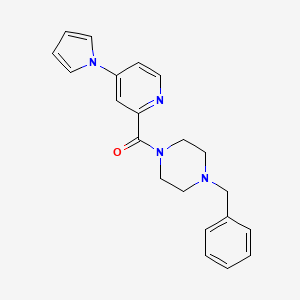
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone, commonly known as PBP, is a chemical compound that has been widely studied for its potential applications in scientific research. PBP is a small molecule that has been found to have a number of interesting properties, including the ability to bind to a variety of different proteins and enzymes. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Patel et al. (2011) explored the synthesis of pyridine derivatives, including a structure similar to the compound , and examined their antimicrobial activity against various bacterial and fungal strains. The synthesized compounds displayed variable and modest antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
- Ma et al. (2017) studied compounds related to (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone for their effectiveness as corrosion inhibitors. They found that these compounds can adsorb on metal surfaces, offering protection against corrosion (Ma, Qi, He, Tang, & Lu, 2017).
Synthesis of Pyrrolidines
- Udry et al. (2014) conducted research on the stereospecific synthesis of pyrrolidines, which are structurally related to the compound . They demonstrated how these compounds can be synthesized with varied configurations, showing potential for diverse applications (Udry, Repetto, & Varela, 2014).
Synthesis Methods
- Ágai et al. (2004) developed a method for synthesizing benzylpiperidine derivatives. This research is relevant due to the structural similarities and may offer insights into synthetic approaches for the compound in focus (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).
Crystal Structure and DFT Study
- Huang et al. (2021) carried out a study on the crystal structure and density functional theory (DFT) analysis of compounds including pyrrolidin-1-yl)methanone. These findings provide valuable insights into the physical and chemical properties of similar compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Enhancement of Synaptic Plasticity
- Liu et al. (2019) investigated a compound structurally related to the one , NSI-189 Phosphate, for its potential in treating major depressive disorder and Angelman Syndrome. This research highlights the potential neurological applications of similar compounds (Liu, Johe, Sun, Hao, Wang, Bi, & Baudry, 2019).
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(20-16-19(8-9-22-20)24-10-4-5-11-24)25-14-12-23(13-15-25)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUYUNXPOINPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2662709.png)
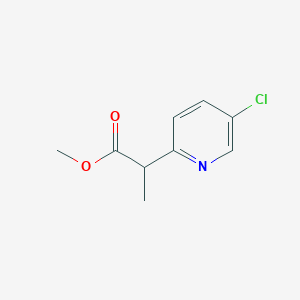
![2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2662712.png)
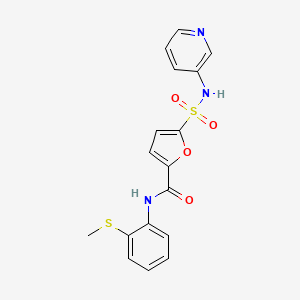
![2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine](/img/structure/B2662716.png)
![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2662717.png)
![1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2662718.png)
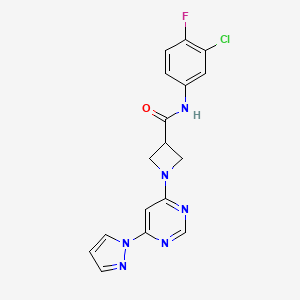
![[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetonitrile](/img/structure/B2662724.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)
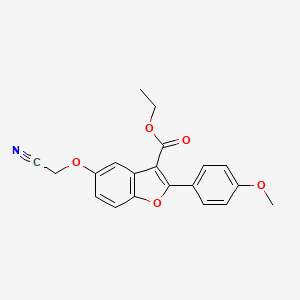
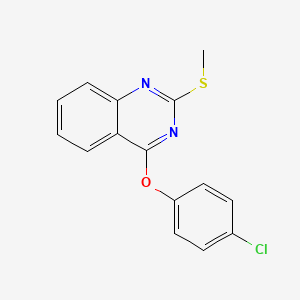
![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)
![2,4-Dimethylbenzo[H]quinolin-10-OL](/img/structure/B2662729.png)